{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride
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Overview
Description
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride is a chemical compound with the molecular formula C15H15Cl2NO·HCl It is a hydrochloride salt form of an amine derivative, characterized by the presence of dichlorophenoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenol and benzyl chloride.
Formation of Intermediate: The 3,4-dichlorophenol undergoes a nucleophilic substitution reaction with benzyl chloride in the presence of a base such as sodium hydroxide to form 3,4-dichlorophenoxybenzyl chloride.
Amine Formation: The intermediate is then reacted with ethylamine under reflux conditions to form {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine.
Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
- {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(propyl)amine hydrochloride
Uniqueness
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride is unique due to its specific ethylamine moiety, which can influence its chemical reactivity and biological activity compared to its methyl and propyl analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[[2-(3,4-dichlorophenoxy)phenyl]methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c1-2-18-10-11-5-3-4-6-15(11)19-12-7-8-13(16)14(17)9-12;/h3-9,18H,2,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFCOJWZJNCDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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